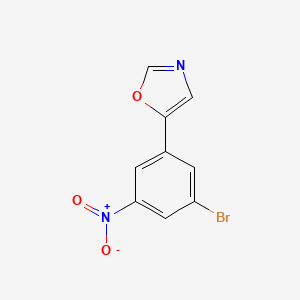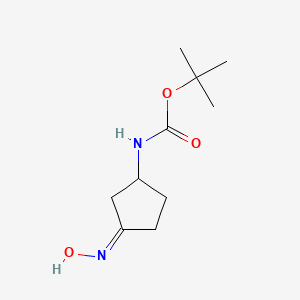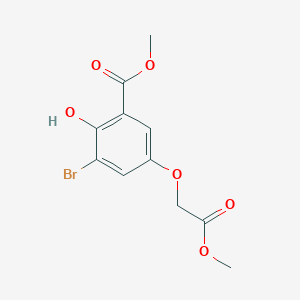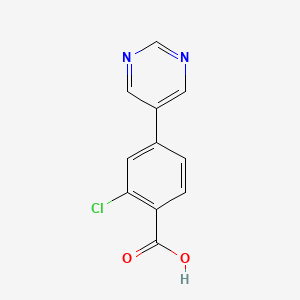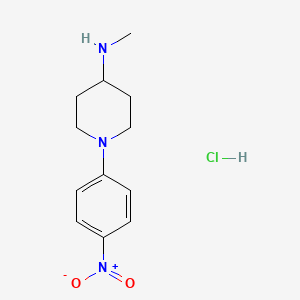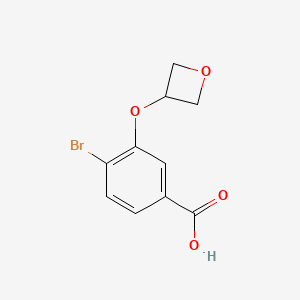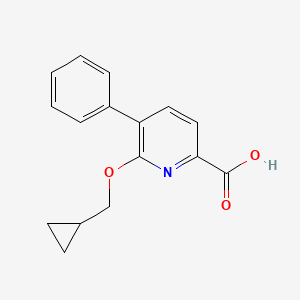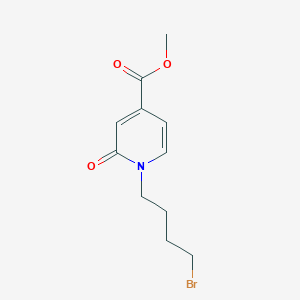
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate
描述
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate, also known as MBDHPC, is a synthetic compound that has been extensively studied for its potential uses in scientific research. MBDHPC is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a methyl group attached to a bromobutyl group, an oxo group, and a carboxylate group. MBDHPC is a relatively new compound, having only been synthesized in the last few decades. It has been used in a variety of scientific research applications and has been found to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is not fully understood. However, it is believed that the bromobutyl group is responsible for the reactivity of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate. The bromobutyl group is believed to interact with the oxo group of the oxo-1,2-dihydropyridine-4-carboxylate, resulting in the formation of a bromobutyl-substituted pyridine. This bromobutyl-substituted pyridine is then believed to react with the carboxylate group of the oxo-1,2-dihydropyridine-4-carboxylate, resulting in the formation of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate are not fully understood. However, it has been found to have a variety of biochemical and physiological effects. Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been found to have antioxidant, anti-inflammatory, and antifungal properties. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase could potentially lead to an increase in acetylcholine levels in the body, which could have a variety of neurological effects.
实验室实验的优点和局限性
The advantages of using Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in laboratory experiments include its relatively low cost and its ease of synthesis. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been found to have a variety of biochemical and physiological effects, which makes it a useful compound for studying the effects of bromobutyl substitution. However, there are some limitations to using Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in laboratory experiments. Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a relatively new compound and its mechanism of action is not fully understood, so its effects may not be fully predictable. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate is a relatively unstable compound, so it must be handled with care in order to ensure its efficacy.
未来方向
There are a variety of potential future directions for the use of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate in scientific research. One potential direction would be to further study the biochemical and physiological effects of Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate could be used in the synthesis of other compounds, such as inhibitors of enzymes involved in the metabolism of drugs. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate could be used in the synthesis of novel drugs or drug delivery systems. Finally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate could be used in the development
科学研究应用
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been used in a variety of scientific research applications. It has been used as a model compound for studying the effects of bromobutyl substitution on the reactivity of pyridine derivatives. Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has also been used in the synthesis of other compounds, such as 2,6-dichloro-4-methyl-1,2-dihydropyridine-4-carboxylate and 3-bromo-4-methyl-1,2-dihydropyridine-4-carboxylate. Additionally, Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme thymidylate synthase.
属性
IUPAC Name |
methyl 1-(4-bromobutyl)-2-oxopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-16-11(15)9-4-7-13(10(14)8-9)6-3-2-5-12/h4,7-8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJKFTTZEAKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C=C1)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromobutyl)-2-oxo-1,2-dihydropyridine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



